1-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a compound that features a triazoloquinoline core with a trimethoxyphenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trimethoxyphenyl group is known for its electron-rich properties, which can enhance the biological activity of the compound.
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable quinoline derivative in the presence of a catalyst, such as acetic acid, to yield the desired triazoloquinoline compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
1-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoline derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the specific conditions employed .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: It has shown promise in biological assays, particularly in the inhibition of enzymes and receptors involved in various diseases.
Medicine: Research has indicated potential anticancer, antifungal, and antibacterial activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. The trimethoxyphenyl group enhances the compound’s ability to bind to enzymes and receptors, leading to the inhibition of their activity. For example, the compound has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties. Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other triazoloquinoline derivatives and compounds containing the trimethoxyphenyl group. Similar compounds include:
1-(3,4,5-Trimethoxyphenyl)-1,2,4-triazole: Known for its antifungal and antibacterial properties.
3,4,5-Trimethoxyphenylacetic acid: Used in the synthesis of various pharmaceuticals.
1,2,4-Triazolo[4,3-a]quinoline derivatives: Studied for their potential anticancer and antimicrobial activities.
The uniqueness of this compound lies in its combined structural features, which confer enhanced biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-23-15-10-13(11-16(24-2)18(15)25-3)19-21-20-17-9-8-12-6-4-5-7-14(12)22(17)19/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANMTAMUYJKQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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